molecular formula C24H34O2S B12795446 Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide CAS No. 4192-61-4

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide

Cat. No.: B12795446
CAS No.: 4192-61-4
M. Wt: 386.6 g/mol
InChI Key: BGWNOSDEHSHFFI-UHFFFAOYSA-N
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Description

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide is a sterically hindered phenolic antioxidant of significant interest for research and development in material stabilization. This high-purity compound is specifically designed for industrial research applications. Chemically, it belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs). Its molecular structure features phenolic groups stabilized by bulky tert-butyl groups, which provide steric hindrance to protect the reactive hydroxyl group and enhance the molecule's stability and antioxidant efficacy . The primary mechanism of action for this antioxidant involves the donation of a hydrogen atom from its phenolic hydroxyl group to a propagating free radical (such as a peroxyl radical, ROO•), thereby neutralizing the radical and interrupting the autoxidation chain reaction . The resulting phenoxyl radical is stabilized by the electron-donating and steric effects of the tert-butyl substituents, which prevents it from initiating further oxidative damage . This sulfide bridge in the structure has been the subject of studies investigating its antioxidative effect in model systems like cumene oxidation . Its primary research value lies in its application as a stabilizer to inhibit oxidative degradation in various organic materials. Potential R&D applications include its use as an additive in polymers, plastics, synthetic rubbers, adhesives, lubricants, and hydrocarbon-based fuels to extend their service life by preventing gum formation, discoloration, and loss of mechanical properties . This product is intended for research and development purposes in a controlled laboratory or industrial setting. It is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4192-61-4

Molecular Formula

C24H34O2S

Molecular Weight

386.6 g/mol

IUPAC Name

2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylsulfanylmethyl]-6-methylphenol

InChI

InChI=1S/C24H34O2S/c1-15-9-17(11-19(21(15)25)23(3,4)5)13-27-14-18-10-16(2)22(26)20(12-18)24(6,7)8/h9-12,25-26H,13-14H2,1-8H3

InChI Key

BGWNOSDEHSHFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for this compound involves a nucleophilic substitution reaction between 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride and sodium sulfide. This reaction proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

$$
2 \ \text{C}6\text{H}3(\text{t-Bu})(\text{OH})(\text{Me})\text{CH}2\text{Cl} + \text{Na}2\text{S} \rightarrow \text{this compound} + 2 \ \text{NaCl}
$$

  • Reagents: 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride, sodium sulfide
  • Solvent: Ethanol or methanol
  • Conditions: Reflux temperature, typically 60–80 °C
  • Duration: Several hours until completion monitored by TLC or HPLC

After the reaction, the product is isolated by filtration to remove inorganic salts, followed by purification through recrystallization from suitable solvents to achieve high purity.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale and efficiency. Continuous flow reactors are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety when handling reactive intermediates. Automated purification systems, including crystallization and solvent recovery units, are integrated to maximize yield and reduce waste.

Key features of industrial production include:

  • Use of continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
  • Real-time monitoring of reaction parameters (temperature, pH, concentration)
  • Automated downstream processing for product isolation and purification
  • Implementation of green chemistry principles to minimize solvent use and by-products

Alternative Synthetic Approaches

While the nucleophilic substitution of benzyl chloride with sodium sulfide is the predominant method, alternative approaches have been explored in research contexts:

  • Condensation Reactions: Direct condensation of 3-tert-butyl-4-hydroxy-5-methylbenzyl thiol with benzyl halides under mild conditions.
  • Thiol Coupling: Oxidative coupling of thiol precursors to form the sulfide linkage.
  • Catalytic Methods: Use of transition metal catalysts to facilitate C–S bond formation under milder conditions.

These methods, however, are less common in commercial production due to complexity or lower yields.

Data Table: Summary of Preparation Methods

Preparation Method Reagents Solvent Conditions Yield (%) Notes
Nucleophilic substitution 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride, sodium sulfide Ethanol/Methanol Reflux, 60–80 °C, several hours 75–85 Most common, scalable, high purity
Continuous flow synthesis (industrial) Same as above Ethanol/Methanol Controlled flow, automated >85 Enhanced efficiency, reproducibility
Condensation of thiol and halide 3-tert-butyl-4-hydroxy-5-methylbenzyl thiol, benzyl halide Organic solvents Mild heating 60–70 Experimental, less common
Oxidative thiol coupling Thiol precursors Various Oxidative conditions Variable Research stage, complex purification

Research Findings on Preparation

  • The nucleophilic substitution method is well-documented for its reliability and straightforward purification steps. The reaction proceeds via the formation of a sulfide bond by displacement of the chloride ion by sulfide ion.
  • Refluxing in ethanol or methanol provides an optimal balance between solubility of reactants and reaction kinetics.
  • Industrial continuous flow methods have demonstrated improved yields and product consistency, with reduced reaction times and better control over by-product formation.
  • Purification by recrystallization is critical to remove residual sodium salts and unreacted starting materials, ensuring the antioxidant efficacy of the final product.
  • Alternative synthetic routes, while promising for specific applications, require further optimization to compete with the established nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide linkage to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antioxidant Properties

Mechanism of Action
The antioxidant capabilities of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide are primarily attributed to its ability to donate hydrogen atoms to free radicals, thus neutralizing them. The phenolic hydroxyl groups in the compound play a crucial role in this process, enhancing its stability and effectiveness as an antioxidant.

Biological Applications
Research indicates that this compound can protect biological systems from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Its potential therapeutic effects are being investigated in pharmaceutical applications aimed at mitigating oxidative damage in cells .

Industrial Applications

Polymer Chemistry
In polymer manufacturing, this compound is utilized as an antioxidant additive to enhance the thermal and oxidative stability of plastics. This application is critical as it helps prevent degradation during processing and extends the lifespan of polymer products .

Lubricants and Coatings
The compound is also employed in lubricants and coatings to improve their resistance to oxidation. By incorporating this sulfide into formulations, manufacturers can enhance the performance and durability of these products under extreme conditions.

Food Industry

Stabilizer in Food Contact Materials
The European Food Safety Authority (EFSA) has evaluated the safety of using derivatives of this compound as stabilizers in food contact materials. Studies have shown that when used at specified concentrations, it poses no safety concerns for consumers, making it suitable for applications involving food packaging .

Synthesis and Production Methods

The synthesis of this compound typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzyl chloride with sodium sulfide under reflux conditions in organic solvents like ethanol or methanol. This method allows for high yields and purity, essential for industrial applications.

Case Study 1: Polymer Stabilization

In a study examining various phenolic antioxidants used in polymer manufacturing, this compound was found to significantly improve the thermal stability of polyethylene, demonstrating its effectiveness compared to other additives .

Case Study 2: Biological Research

A series of experiments conducted on cell cultures exposed to oxidative stress revealed that cells treated with this compound exhibited lower levels of damage compared to untreated controls. This suggests potential applications in developing health supplements aimed at reducing oxidative stress-related diseases .

Summary Table of Applications

Application Area Details
Antioxidant Properties Neutralizes free radicals; protects against oxidative stress in biological systems
Polymer Chemistry Enhances thermal/oxidative stability; prevents degradation during processing
Lubricants & Coatings Improves resistance to oxidation; extends product lifespan
Food Industry Used as a stabilizer in food contact materials; evaluated for consumer safety

Mechanism of Action

The antioxidant properties of Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound’s phenolic hydroxyl groups play a crucial role in this process. The sulfide linkage also contributes to its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Butylated Hydroxyanisole (BHA)

BHA (2(3)-tert-butyl-4-hydroxyanisole) shares a tert-butylphenolic backbone with the target compound but differs in the methoxy substitution at the 4-position instead of a sulfide-linked dimer. BHA is a potent inducer of hepatic GSTs and epoxide hydratase, with studies showing 5- to 10-fold increases in GST activity (using substrates like 1,2-dichloro-4-nitrobenzene) and an 11-fold increase in epoxide hydratase activity in mice . These enhancements correlate with reduced mutagenicity of benzo(a)pyrene metabolites, underscoring BHA’s role in detoxification pathways.

Ethoxyquin

Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is another antioxidant that elevates GST activity, though its effects are less pronounced than BHA’s. Unlike Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, ethoxyquin lacks phenolic groups but shares the ability to modulate GST substrates like p-nitrobenzyl chloride .

Other Sulfide-Based Antioxidants

Sulfide-containing antioxidants, such as thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), exhibit radical-scavenging efficacy due to their sulfur bridges and sterically hindered phenolic groups. However, comparative data on this compound’s enzymatic induction remain sparse.

Biochemical Efficacy

The table below summarizes key differences in enzyme induction and structural features among selected antioxidants:

Compound Structure GST Activity Increase Epoxide Hydratase Activity Increase Key Substrates References
This compound Dimeric phenolic sulfide Not directly studied Not studied Hypothetical: Arene oxides, electrophiles
BHA Monomeric methoxy-tert-butylphenol 5- to 10-fold (mice) 11-fold (mice) 1,2-dichloro-4-nitrobenzene, p-nitrobenzyl chloride
Ethoxyquin Quinoline derivative Moderate increase Not reported p-nitrobenzyl chloride

Mechanistic Insights

  • Glutathione S-Transferase Induction: BHA and ethoxyquin enhance GST activity by promoting conjugation of glutathione with electrophilic carcinogens (e.g., benzo(a)pyrene oxides), a mechanism likely shared by this compound due to its phenolic structure .
  • Epoxide Hydratase Modulation: BHA’s 11-fold induction of epoxide hydratase in mice exceeds that of phenobarbital or 3-methylcholanthrene, highlighting its unique potency. The target compound’s sulfide bridge may influence its microsomal enzyme interactions differently, though this remains unverified .

Biological Activity

Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, also known as TBHMS, is an organic compound recognized for its significant antioxidant properties. With a molecular formula of C24_{24}H34_{34}O2_2S, it has garnered attention in various fields, including biology and medicine, due to its potential protective effects against oxidative stress and its applications as a stabilizer in industrial processes.

Chemical Structure and Properties

The compound consists of two 3-tert-butyl-4-hydroxy-5-methylbenzyl groups linked by a sulfide bond. This structure contributes to its unique chemical behavior, allowing it to function effectively as an antioxidant.

Property Value
Molecular FormulaC24_{24}H34_{34}O2_2S
Molecular Weight398.64 g/mol
CAS Number4192-61-4
SolubilitySoluble in organic solvents

The biological activity of TBHMS primarily stems from its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The phenolic hydroxyl groups are crucial in this antioxidant mechanism, enhancing the compound's stability and efficacy.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capacity of TBHMS. It has been shown to reduce oxidative stress markers in various biological systems. For instance, research indicates that TBHMS can significantly lower malondialdehyde (MDA) levels, a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Protective Effects Against Oxidative Stress

In vitro studies have highlighted TBHMS's protective effects against oxidative damage induced by hydrogen peroxide in human cell lines. The compound exhibited a dose-dependent protective effect, maintaining cell viability and reducing apoptosis rates .

Potential Therapeutic Applications

The therapeutic potential of TBHMS is being explored in various contexts:

  • Neuroprotection : Studies suggest that TBHMS may protect neuronal cells from oxidative stress-related damage, which is relevant for neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : There is emerging evidence that TBHMS can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures exposed to oxidative stress showed that treatment with TBHMS significantly improved cell survival rates compared to untreated controls. The mechanism was attributed to the reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), TBHMS administration resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound Molecular Formula Antioxidant Activity Applications
This compoundC24_{24}H34_{34}O2_2SHighStabilizer in plastics
Bis(3-tert-butyl-4-hydroxy-5-methylphenyl) sulfideC24_{24}H34_{34}O2_2SModerateAntioxidant in food packaging
4,4'-Thiobis(6-tert-butyl-m-cresol)C22_{22}H30_{30}O2_2SHighUsed as an industrial stabilizer

Q & A

Basic: What are the standard synthetic routes for Bis(3-tert-butyl-4-hydroxy-5-methylbenzyl) sulfide, and what key parameters influence yield and purity?

Methodological Answer:
The compound is typically synthesized via thioetherification reactions , where 3-tert-butyl-4-hydroxy-5-methylbenzyl halides react with sulfur nucleophiles. Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic substitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
    Purification methods like column chromatography or recrystallization are critical for isolating high-purity products. Monitor reaction progress via TLC or HPLC .

Advanced: How can factorial design optimize the synthesis of this compound, considering variable interactions?

Methodological Answer:
A 2³ factorial design can systematically evaluate interactions between variables such as:

  • Molar ratios (substrate:sulfur agent),
  • Reaction time ,
  • Temperature .
    For example, varying temperature (Level 1: 80°C, Level 2: 120°C) and catalyst concentration (Level 1: 1 mol%, Level 2: 5 mol%) allows identification of synergistic effects. Use ANOVA to analyze yield data and construct response surface models for optimization . This approach reduces experimental runs while maximizing data utility.

Basic: Which spectroscopic techniques effectively characterize this compound, and what are the expected spectral signatures?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Phenol -OH proton : Downfield shift (~5.5 ppm due to hydrogen bonding) .
    • tert-butyl groups : Singlet at ~1.4 ppm (¹H) and 30–35 ppm (¹³C).
    • Sulfide bridge : Adjacent methyl groups show splitting in ¹H NMR .
  • FT-IR : O-H stretch (~3400 cm⁻¹), C-S-C asymmetric stretch (~680 cm⁻¹) .
  • HPLC : Use C18 columns with UV detection (λ = 280 nm) to assess purity .

Advanced: What computational approaches predict the antioxidant activity of this compound, and how do they compare with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation enthalpy (BDE) of the phenolic O-H group; lower BDE correlates with higher radical scavenging activity .
  • Molecular docking : Simulate interactions with oxidative enzymes (e.g., cytochrome P450) to predict inhibition mechanisms .
    Validate predictions via DPPH/ABTS assays and compare computed vs. experimental IC₅₀ values. Discrepancies may arise from solvation effects or omitted transition states in simulations .

Basic: How does steric hindrance from tert-butyl groups affect the compound’s reactivity?

Methodological Answer:
The tert-butyl groups impose steric constraints that:

  • Reduce electrophilicity at the sulfur center, slowing nucleophilic attacks.
  • Stabilize phenolic -OH via intramolecular hydrogen bonding, enhancing antioxidant stability .
    Experimental validation: Compare reaction rates with analogs lacking tert-butyl groups using kinetic studies (e.g., UV-Vis monitoring of oxidation) .

Advanced: How can contradictions in reported antioxidant efficacy data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Control pH, temperature, and radical source concentration (e.g., DPPH in ethanol vs. methanol) .
  • Cross-validate methods : Compare results from ORAC (oxygen radical absorbance), FRAP (ferric reducing power), and cell-based assays.
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like sample purity (HPLC ≥98%) and solvent polarity effects .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the phenolic -OH group.
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers due to hydrolysis risks .

Advanced: How does the sulfide bridge influence the antioxidant mechanism compared to ether or sulfone analogs?

Methodological Answer:
The sulfide bridge (vs. ether or sulfone):

  • Enhances electron-donating capacity : Sulfur’s polarizability stabilizes radical intermediates.
  • Alters redox potential : Electrochemical studies (cyclic voltammetry) show lower oxidation potentials for sulfides than sulfones.
    Synthesize analogs (e.g., replacing S with O or SO₂) and compare radical scavenging kinetics via stopped-flow spectroscopy .

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